4-Fluoro-2-phenylquinoline
Description
Historical Context of Quinoline (B57606) Scaffold Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the isolation of quinine (B1679958) from cinchona bark, a discovery that provided a crucial weapon against malaria and laid the groundwork for the exploration of synthetic analogues. evitachem.com The development of the Skraup synthesis in 1880, a reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, provided a general and versatile method for preparing quinolines, further fueling research in this area. researchgate.net Over the years, numerous other synthetic methodologies, such as the Doebner-von Miller reaction and the Pfitzinger reaction, have been developed, allowing for the creation of a vast library of substituted quinolines. semanticscholar.orgchemsrc.com This has led to the discovery of a wide array of biologically active compounds, including antibacterials (e.g., fluoroquinolones), anticancer agents, and anti-inflammatory drugs. ingentaconnect.comijlpr.com
Significance of Fluorine Substitution in Quinoline Systems for Chemical Research
The introduction of fluorine into organic molecules, a strategy widely employed in modern drug discovery, has had a transformative impact on quinoline research. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to the parent molecule. nih.gov Its small size allows it to often act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. tandfonline.comselvita.com These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. researchgate.netnih.govannualreviews.org In the context of quinolines, the strategic placement of fluorine atoms has been instrumental in the development of the highly successful fluoroquinolone class of antibiotics. chemrxiv.org
Overview of Research Directions for 4-Fluoro-2-phenylquinoline Analogues
Research into this compound and its derivatives is currently progressing along several key avenues, primarily driven by their potential as therapeutic agents. The core structure, featuring a fluorine atom at the 4-position and a phenyl group at the 2-position, serves as a versatile scaffold for further chemical modification. evitachem.com
Key research directions include:
Anticancer Activity: A significant area of investigation is the development of this compound analogues as anticancer agents. Studies have shown that derivatives of this compound can exhibit potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com The mechanism of action is often linked to the inhibition of critical cellular targets like topoisomerase II and histone deacetylases (HDACs). evitachem.com
Antibacterial Activity: Building on the legacy of the fluoroquinolones, researchers are exploring the antibacterial potential of this compound derivatives. evitachem.com Modifications to the core structure are being made to enhance activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov
Synthesis of Novel Analogues: The development of efficient and versatile synthetic routes to access a diverse range of this compound analogues is a continuous effort. Classic methods like the Pfitzinger and Skraup syntheses are being refined, and newer techniques, including microwave-assisted synthesis, are being employed to expedite the discovery process. evitachem.comnih.gov
The following tables present a selection of research findings on the biological activities of this compound analogues.
Table 1: Anticancer Activity of Selected this compound Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | H460 | 5 - 15 | |
| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | MKN-45 | 5 - 15 | |
| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | HT-29 | 0.08 | nih.gov |
| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | MKN-45 | 0.22 | nih.gov |
| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | A549 | 0.07 | nih.gov |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | COLO205 | 0.32 | mdpi.com |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | H460 | 0.89 | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivative 16 | MCF-7 | 6.2 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative 16 | RPE-1 | 17.5 | nih.gov |
Table 2: Antibacterial Activity of Selected this compound Analogues
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivative | Staphylococcus aureus | 10 | |
| 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivative | Escherichia coli | 20 | |
| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | nih.gov |
| Triazolyl ethanol (B145695) quinolone derivative 32 | MRSA | 0.5 | nih.gov |
Philosophical and Theoretical Underpinnings of Fluoroquinoline Design
The design of novel this compound analogues is not a random process but is guided by established philosophical and theoretical principles of medicinal chemistry. At its core, the design strategy revolves around the concept of rational drug design , which seeks to create new molecules with specific biological activities based on a deep understanding of the target biomolecule and the principles of molecular interactions. nih.gov
A key theoretical underpinning is the principle of bioisosterism . tandfonline.comselvita.com This principle states that the replacement of one atom or functional group with another that has similar physical or chemical properties can result in a molecule that retains or even has enhanced biological activity. Fluorine is a classic example of a bioisostere for hydrogen, as its small size allows it to occupy similar space while its high electronegativity can introduce favorable electronic interactions. tandfonline.comselvita.com
Furthermore, the design process is heavily influenced by quantum chemical studies and computational modeling . ingentaconnect.comnih.govnih.govelectrochemsci.org These theoretical approaches allow researchers to predict how the introduction of a fluorine atom will affect the electronic properties, conformation, and binding affinity of a molecule to its target. By understanding these structure-activity relationships (SAR), chemists can make more informed decisions about which analogues to synthesize, thereby accelerating the drug discovery process. ingentaconnect.comnih.gov The strategic placement of fluorine is often aimed at blocking sites of metabolic vulnerability, thus improving the pharmacokinetic profile of the drug candidate. annualreviews.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSMAJKRFYYMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 4 Fluoro 2 Phenylquinoline and Its Derivatives
Classical Cyclization Reactions in Fluoro-2-phenylquinoline Synthesis
Traditional methods for quinoline (B57606) synthesis have been adapted to incorporate fluorine substituents, providing foundational routes to 4-fluoro-2-phenylquinoline. These methods often involve the construction of the quinoline ring through the cyclization of appropriately substituted aniline (B41778) precursors.
Modified Doebner and Doebner-Von Miller Protocols for Fluoroquinolines
The Doebner reaction, which typically involves the condensation of an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of 2-substituted quinoline-4-carboxylic acids. nih.gov For the synthesis of precursors to this compound, a modification of this reaction would involve a fluorinated aniline derivative. The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol (B35011). nih.govwikipedia.org This method is a common route to 2- and 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org
A plausible synthetic route could involve the reaction of a fluorinated aniline with an α,β-unsaturated carbonyl compound. The mechanism is believed to proceed through a nucleophilic conjugate addition of the aniline to the enone, followed by fragmentation and recombination to form a conjugated imine, which then undergoes further reactions to yield the quinoline core. wikipedia.org
| Reaction | Reactants | Key Features |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Yields 2-substituted quinoline-4-carboxylic acids. nih.gov |
| Doebner-Von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup synthesis. nih.govwikipedia.org |
Pfitzinger Reaction Adaptations for Fluoro-2-phenylquinoline-4-carboxylic Acid Scaffolds
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To synthesize a this compound precursor, a fluorinated isatin derivative would be required. The reaction mechanism involves the hydrolysis of the isatin amide bond by a base, followed by the formation of an imine and then an enamine with the carbonyl compound. wikipedia.org This intermediate subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org This method is particularly useful for generating quinoline-4-carboxylic acids, which can be further modified. jocpr.comresearchgate.net
| Starting Materials | Conditions | Product |
| Fluorinated Isatin, Acetophenone | Base (e.g., Potassium Hydroxide) | This compound-4-carboxylic acid precursor |
Friedländer Condensation Approaches for Quinoline Ring Construction
The Friedländer synthesis is a versatile method for preparing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, a 2-amino-fluorobenzophenone or a related derivative could be reacted with a compound containing an active methylene (B1212753) group. The reaction proceeds through an initial aldol (B89426) condensation and dehydration, followed by intramolecular condensation and dehydration to form the quinoline ring. alfa-chemistry.com Modern modifications of this reaction include the use of various catalysts and solvent-free conditions to improve efficiency. organic-chemistry.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst |
| 2-Amino-fluorobenzophenone derivative | Compound with α-methylene group (e.g., acetaldehyde) | Acid or Base alfa-chemistry.com |
Skraup Synthesis Variations in Fluorinated Quinoline Production
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org To produce a fluorinated quinoline, a fluorinated aniline would be the starting material. The reaction is known to be vigorous. wikipedia.org A key step in the mechanism is the dehydration of glycerol to acrolein, which then reacts with the aniline. iipseries.org Modified Skraup reactions can utilize substituted acroleins or vinyl ketones to yield substituted quinolines. organicreactions.org The use of microwave irradiation has been shown to improve the efficiency of this reaction. nih.gov
Camps and Snieckus Methods for Quinolin-4-one Derivatives
The Camps cyclization involves the intramolecular aldol condensation of N-(2-acylaryl)amides in the presence of a base to form quinolin-4-ones. nih.gov This method could be employed to synthesize a 4-fluoro-2-phenylquinolin-4-one precursor, which could then be converted to this compound. The Snieckus method offers a route to 3-substituted quinolin-4-ones from anthranilic acid amides under relatively mild conditions. nih.gov
Modern Catalytic and Stereoselective Synthesis of 4-Fluoro-2-phenylquinolines
While classical methods provide fundamental routes, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign catalytic methods. For the synthesis of this compound, these modern approaches offer significant advantages.
Recent advancements in catalysis have enabled the development of stereoselective methods for the synthesis of quinoline derivatives. For instance, chiral Brønsted acid-catalyzed transfer hydrogenation has been successfully applied to the enantioselective reduction of quinolines to form chiral tetrahydroquinolines. dicp.ac.cn While this specific example doesn't directly produce this compound, the principle of using chiral catalysts to control stereochemistry is highly relevant for the synthesis of chiral derivatives.
The development of methods for the stereoselective installation of fluorine into organic molecules is an active area of research. nih.gov One approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs, which allows for the stereoselective activation of a C-F bond. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of fluorinated quinoline precursors.
Furthermore, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce the phenyl group at the 2-position of a pre-formed 4-fluoroquinoline (B121766) core. Lithiation of functionalized fluoroquinolines, directed by the fluorine atom, can be a key step for further functionalization of the quinoline ring. nih.gov
| Method | Catalyst/Reagent | Key Feature |
| Catalytic Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | Enantioselective reduction of the quinoline ring. dicp.ac.cn |
| Frustrated Lewis Pair (FLP) Mediated C-F Activation | Chiral Sulfide | Stereoselective functionalization of fluorinated precursors. nih.gov |
| Directed Metalation | Lithium reagents | Functionalization of the fluoroquinoline ring. nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Phenyl and Fluoro Substituents
Transition metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of substituted quinolines is no exception. Various metals, including palladium, copper, and iron, have been employed to catalyze the formation of the quinoline core and the introduction of key substituents.
Palladium-Catalyzed Oxidative Carbonylation Strategies
Palladium-catalyzed carbonylation reactions offer a powerful tool for the synthesis of quinoline derivatives, particularly quinolin-2-ones and quinoline-4-ones. mdpi.com While a direct palladium-catalyzed oxidative carbonylation for the synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint for potential synthetic routes. For instance, the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols has been shown to produce quinoline-3-carboxylic esters under oxidative conditions. acs.org This process involves a 6-endo-dig cyclization followed by dehydration and oxidative methoxycarbonylation. acs.org By carefully selecting the starting materials, such as a fluorinated 1-(2-aminophenyl)-2-yn-1-ol with a phenyl group at the terminal position of the alkyne, this methodology could potentially be adapted for the synthesis of this compound derivatives.
Another relevant strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which yields 2-arylquinolines. rsc.org This reaction proceeds through a sequential denitrogenative addition followed by an intramolecular dehydrative cyclization. rsc.org The versatility of palladium catalysis is further demonstrated in the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols via a cascade reaction. mdpi.com Furthermore, a palladium-catalyzed aza-Wacker oxidative cyclization of aniline derivatives has been developed for the synthesis of 2-methylquinolines, a method that could potentially be extended to 2-phenylquinolines with appropriate starting materials. organic-chemistry.orgnih.gov
The table below summarizes representative palladium-catalyzed reactions for the synthesis of quinoline derivatives, illustrating the potential for adaptation to synthesize this compound.
| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| PdI2/KI | 1-(2-aminoaryl)-2-yn-1-ols | Quinoline-3-carboxylic esters | CO/air (4:1, 80 atm), MeOH, 100 °C | 45-70 | acs.org |
| Pd(OAc)2 | o-aminocinnamonitriles, arylhydrazines | 2-Arylquinolines | TfOH, dioxane, 100 °C | Moderate to good | rsc.org |
| Pd(OAc)2 | Aniline derivatives | 2-Methylquinolines | Air, 1,10-phenanthroline, MeOH | up to 87 | organic-chemistry.org |
Copper-Catalyzed Multicomponent Reactions
Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. Copper-catalyzed multicomponent reactions are particularly attractive as they allow for the construction of complex molecules from simple and readily available starting materials in a single step. While specific examples for the direct synthesis of this compound are scarce, the principles of copper-catalyzed quinoline synthesis are well-established.
For example, a copper-catalyzed dual cyclization approach has been developed for the synthesis of quinindoline derivatives. nih.gov This reaction is initiated by a Lewis acid-accelerated addition of aniline to a nitrile, followed by a copper-catalyzed C-N coupling reaction to furnish the quinoline subunit. nih.gov Another strategy involves a copper-mediated tandem reaction for the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org This process includes a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org Furthermore, copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes provide access to various quinoline derivatives. rsc.org These methodologies demonstrate the potential of copper catalysis for the construction of the quinoline core, which could be applied to the synthesis of this compound by employing appropriately substituted precursors.
The following table presents examples of copper-catalyzed reactions for the synthesis of quinoline derivatives.
| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| CuI | 2-halobenzonitriles, anilines | Quinindolines | K3PO4, DMSO, 120 °C | Not specified | nih.gov |
| CuI | o-bromobenzaldehyde, active methylene nitriles | 2-Aminoquinolines/2-Arylquinoline-3-carbonitriles | K2CO3, DMF, 110 °C | Not specified | rsc.org |
| CuI | Enaminones, 2-halobenzaldehydes | Quinoline derivatives | Cs2CO3, DMSO, 100 °C | Good | rsc.org |
Iron-Catalyzed Tandem Reactions
Iron catalysis has gained significant attention in organic synthesis due to the low cost, low toxicity, and environmental friendliness of iron. Iron-catalyzed tandem reactions provide an efficient pathway for the synthesis of quinolines. A notable example is the iron-catalyzed divergent oxidative tandem synthesis of quinolines from N-alkylanilines using a TEMPO oxoammonium salt as a mild oxidant. acs.org In this reaction, FeCl3 was found to be the optimal Lewis acid catalyst for quinoline formation. acs.org
Another versatile method involves an iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.org This reaction proceeds with an inexpensive FeCl3 catalyst and uses oxygen as the oxidant, generating no hazardous byproducts. chemistryviews.org Mechanistic studies suggest an electrophilic aromatic substitution-type cyclization. chemistryviews.org Furthermore, iron-catalyzed visible-light-driven decarboxylations of carboxylic acids have been utilized for the 4-hydroxyalkylation of quinolines, showcasing the potential of iron catalysis in functionalizing the quinoline ring. mdpi.com Although direct synthesis of this compound via these specific iron-catalyzed methods has not been reported, the functional group tolerance and broad substrate scope suggest their potential applicability with appropriately chosen starting materials.
The table below highlights examples of iron-catalyzed quinoline syntheses.
| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| FeCl3 | N-alkylanilines, olefins | Quinolines | T+BF4-, DCE, 80 °C | up to 93 | acs.org |
| FeCl3 | Aldehydes, amines, styrenes | 2,4-Disubstituted quinolines | O2, DCE, 80 °C | Not specified | chemistryviews.org |
| Fe(phen)Cl3·H2O | Quinoline, carboxylic acids | 4-Hydroxyalkyl quinolines | KIO3, H2O, blue LEDs, rt | Not specified | mdpi.com |
Zirconocene-Brønsted Acid Cooperative Catalysis
Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy in organic synthesis. A triple cooperative and relay catalysis system involving zirconocene (B1252598) dichloride, a Brønsted acid (trimellitic acid), and copper oxide has been developed for the synthesis of substituted quinolines. rsc.orgsemanticscholar.orgrsc.org This one-pot reaction proceeds via a tandem Mannich addition, C-C bond formation, and subsequent oxydehydrogenation. rsc.orgsemanticscholar.orgrsc.org The zirconocene and Brønsted acid work synergistically to catalyze the initial steps, while copper oxide facilitates the final oxidation to the aromatic quinoline. rsc.orgsemanticscholar.orgrsc.org This methodology has been successfully applied to a wide range of anilines, aldehydes, and ketones, affording polysubstituted quinolines in high yields. rsc.orgsemanticscholar.orgrsc.org The use of a fluorinated aniline and a phenyl-substituted aldehyde and/or ketone within this catalytic system presents a plausible route to this compound and its derivatives.
The following table summarizes the key aspects of this cooperative catalytic system for quinoline synthesis.
| Catalysts | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Cp2ZrCl2, Trimellitic acid, CuO | Anilines, aldehydes, ketones | Substituted quinolines | i-PrOH/H2O (3:1), 60 °C | 90-96 | rsc.orgsemanticscholar.orgrsc.org |
Metalation-Directed Functionalization, including Fluorine-Directed Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.org In the context of quinoline chemistry, this approach allows for the introduction of substituents at specific positions by utilizing a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond.
The general principle of directed lithiation involves the coordination of an organolithium reagent to a heteroatom-containing directing group, which positions the base for deprotonation of the ortho-proton. semanticscholar.orguwindsor.ca For π-deficient N-heterocycles like quinoline, less nucleophilic bases such as lithium diisopropylamide (LDA) are often preferred to avoid nucleophilic addition to the C=N bond. semanticscholar.org
The table below provides a general overview of directing groups and conditions relevant to the functionalization of aromatic and heteroaromatic systems, which can be conceptually applied to the synthesis of this compound derivatives.
| Directing Group | Base | Electrophile | Product | Reference |
| -CONR2 | s-BuLi/TMEDA | Various | ortho-Functionalized benzamides | uwindsor.ca |
| -OCONR2 | s-BuLi/TMEDA | Various | ortho-Functionalized phenyl carbamates | acs.org |
| -F | n-BuLi | Various | ortho-Functionalized fluoroaromatics | uwindsor.ca |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving the efficiency of many chemical transformations. researchgate.net The application of microwave irradiation to the synthesis of quinolines has been shown to significantly reduce reaction times and often leads to cleaner reactions with easier work-up procedures. researchgate.netmdpi.comrsc.org
Several classical named reactions for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, have been adapted to microwave conditions. For the synthesis of 2-phenylquinolines specifically, microwave-assisted methodologies have been reported. For example, a rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and aldehydes has been achieved using trifluoromethanesulfonamide-mediated olefination under microwave irradiation. nih.gov This approach could be adapted to synthesize 2-styrylquinolines, which are precursors to 2-phenylquinolines.
The synthesis of 2-phenylquinoline-4-carboxylic acids has also been successfully carried out using a microwave-assisted Doebner synthesis. The use of microwave irradiation in these syntheses can lead to dramatic rate enhancements compared to conventional heating.
The table below presents examples of microwave-assisted synthesis of quinoline derivatives, highlighting the significant reduction in reaction times.
| Reaction Type | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Olefination | 2-Methylquinoline, Benzaldehyde | 2-Styrylquinoline | TfNH2, Microwave | Not specified | nih.gov |
| Doebner Synthesis | Substituted anilines, pyruvic acid, benzaldehyde | 2-Phenylquinoline-4-carboxylic acids | Microwave | Good to excellent | Not specified in provided context |
| Multicomponent Reaction | 6-hydroxy-4-methyl-2H-chromen-2-one, selenium dioxide | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | DMF, AcOH, Microwave (800 W), 120 °C, 6 min | Not specified | mdpi.com |
Green Chemistry Approaches in Fluoro-2-phenylquinoline Synthesis
The principles of green chemistry aim to reduce waste, minimize energy consumption, and utilize less hazardous materials in chemical synthesis. ijpsjournal.com For the production of quinoline derivatives, these principles are increasingly being applied through solvent-free reactions, the use of alternative reaction media like ionic liquids, and the development of environmentally benign catalysts. ijpsjournal.combohrium.com
Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several catalytic systems have been developed to facilitate the synthesis of quinoline derivatives under solvent-free conditions. For instance, the Friedländer condensation, a classical method for quinoline synthesis, has been adapted to be solvent-free using various catalysts.
One approach involves the use of ZnO/carbon catalysts for the Friedländer condensation of 2-amino-5-chlorobenzaldehyde (B1272629) with carbonyl compounds, producing a range of quinolines in moderate to excellent yields (24–99%). nih.gov Another example is the use of a nano-Fe3O4-based catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, an amine, and various benzaldehydes. This reaction proceeds efficiently at 80°C within 30 minutes, demonstrating the power of nanocatalysis in promoting solvent-free transformations. nih.gov While not explicitly demonstrated for this compound, these methods showcase the potential of solvent-free conditions for constructing the core quinoline structure, which could be applied using fluorinated precursors.
Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives
| Catalyst System | Reactants | Product Type | Conditions | Yield |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, Carbonyl compounds | Substituted Quinolines | 25 mg catalyst | 24-99% nih.gov |
| Nano-Fe3O4 based | Pyruvic acid, 1-Naphthylamine, Benzaldehydes | 2-Aryl-quinoline-4-carboxylic acids | 10 mg catalyst, 80°C, 30 min | Good nih.gov |
| Cuprous triflate (Cu(OTf)₂) | 2-aminoaryl ketones, Alkynes | Substituted Quinolines | Room Temperature | Excellent researchgate.net |
| Iodine | Tetrahydroquinolines | 2,4-Disubstituted Quinolines | - | - researchgate.net |
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netnih.gov They can serve as both the solvent and catalyst in organic reactions.
The synthesis of 4-phenylquinoline (B1297854) derivatives has been successfully achieved via an acid-catalyzed Friedländer reaction in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). researchgate.net In this method, Amberlyst-15, a solid acid catalyst, is used, and the ionic liquid medium facilitates the reaction. A key advantage of this system is the ease of recovery and reuse of both the catalyst and the ionic liquid for several cycles without a significant loss of activity, making the process more economical and sustainable. researchgate.net This methodology provides a promising green route for synthesizing the 2-phenylquinoline (B181262) backbone, which can be adapted by using fluorinated starting materials to target this compound.
Table 2: Ionic Liquid-Mediated Synthesis of 4-Phenylquinoline Derivatives
| Ionic Liquid | Catalyst | Reaction Type | Key Advantages |
| [bmim][BF4] | Amberlyst-15 | Friedländer reaction | Environmentally benign; simple procedure; catalyst and IL are recoverable and reusable. researchgate.net |
The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. bohrium.com In quinoline synthesis, a variety of such catalysts have been explored. Formic acid, for example, has been identified as a renewable and biodegradable catalyst that can promote the direct synthesis of quinolines from anilines and carbonyl compounds with high selectivity. ijpsjournal.com Other catalysts like p-toluenesulfonic acid and cerium nitrate (B79036) have also proven effective in greening quinoline synthesis. bohrium.com
Nanocatalysts, with their high surface area and unique catalytic properties, offer another avenue for environmentally friendly synthesis. nih.govacs.org For instance, Fe3O4 nanoparticles have been used in water, a green solvent, to catalyze the synthesis of pyrimido[4,5-b]quinolones in high yields. nih.gov The magnetic nature of these nanoparticles allows for their easy recovery and reuse. acs.org Notably, a catalyst-free method has been reported for the synthesis of 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid from an aniline derivative, benzaldehyde, and pyruvic acid, achieving excellent yields and highlighting that in some cases, the inherent reactivity of the substrates can be harnessed without any catalyst under the right conditions. acs.org
Table 3: Examples of Environmentally Benign Catalysts in Quinoline Synthesis
| Catalyst | Solvent | Reaction Type | Key Features |
| Formic Acid | - | Direct synthesis from anilines and carbonyls | Renewable, biodegradable, high selectivity. ijpsjournal.com |
| Fe3O4 Nanoparticles | Water | Three-component reaction | High yields (88-96%), catalyst reusable 5 times. nih.gov |
| None | - | Reaction of aniline derivative, benzaldehyde, pyruvic acid | Catalyst-free, excellent yields for specific fluoro-quinolines. acs.org |
| FeCl3·6H2O | - | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, mild conditions, high yields. bohrium.com |
Strategies for Regioselective Fluorination and Other Substituent Introduction
The precise placement of fluorine and other functional groups on the quinoline scaffold is critical for modulating the biological activity and material properties of the final compound. This requires sophisticated strategies for regioselective synthesis and derivatization.
Introducing a fluorine atom onto an existing quinoline ring can be challenging due to the electron-deficient nature of the heterocycle. Several modern methods have been developed to achieve this transformation regioselectively.
One powerful strategy is the direct C-H fluorination. A recently developed method allows for the nucleophilic oxidative fluorination of quinolines at the C4 position. nih.govacs.org This process operates through a radical chain mechanism involving a concerted transfer of a fluoride (B91410) anion, an electron, and a proton, bypassing the formation of unstable Meisenheimer intermediates that typically hinder nucleophilic attack on azaarenes. nih.govacs.org
Another approach involves the use of elemental fluorine in combination with iodine. This mixture forms an in situ source of iodonium (B1229267) and fluoride ions, which can selectively fluorinate quinoline substrates at the 2-position in high yield at room temperature. rsc.org While this method targets the C2 position, it represents a valuable tool for direct fluorination of the heterocyclic portion of the quinoline.
Electrochemical methods also provide a pathway for fluorination. Anodic oxidation of quinoline derivatives in a solution containing HF:pyridine (B92270) can lead to regioselective 5,8-difluorination, demonstrating a different pattern of substitution. researchgate.net
Table 4: Methodologies for Direct Fluorination of the Quinoline Core
| Method | Reagents | Position(s) Fluorinated | Mechanistic Feature |
| Concerted Nucleophilic Fluorination | Selectfluor, Photosensitizer | C4 (preferred over C2) | Radical chain with concerted F⁻-e⁻-H⁺ transfer. nih.govacs.org |
| Electrophilic-like Fluorination | F₂ / I₂ | C2 | In situ generation of "I⁺" and "F⁻" sources. rsc.org |
| Electrochemical Anodic Oxidation | HF:pyridine | C5, C8 | Electrolytic fluorination. researchgate.net |
Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental tactic in organic synthesis for elaborating a core molecular structure. imperial.ac.ukfiveable.me For the this compound scaffold, FGI allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.
A key strategy for derivatization involves metalation. For example, the fluorine atom at C6 in a 2-phenylquinoline-4-carboxamide (B4668241) derivative can direct lithiation at the adjacent C5 position. nih.gov This lithiated intermediate can then be trapped with an electrophile, such as iodine, to introduce a new substituent with high regioselectivity. This demonstrates how an existing fluorine atom can be used to control the introduction of other functional groups. nih.gov
The carboxylic acid group, often found at the C4 position from common synthetic routes like the Doebner-von Miller or Pfitzinger reactions, is a versatile handle for derivatization. ijpsjournal.comnih.gov For instance, 2-phenylquinoline-4-carboxylic acid can be readily converted into amides. nih.gov This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. nih.gov This allows for the introduction of a wide variety of side chains at the C4 position, significantly expanding the chemical space of accessible derivatives.
Table 5: Examples of Functional Group Interconversion on the Fluoro-2-phenylquinoline Scaffold
| Starting Position/Group | Reagents/Reaction | Resulting Position/Group | Purpose of Transformation |
| C6-F, C5-H | 1. Directed lithiation 2. Iodine (I₂) | C5-I | Use of fluorine to direct the introduction of a halogen for further modification. nih.gov |
| C4-Carboxylic Acid | 1. Activation (e.g., SOCl₂) 2. Amine (R-NH₂) | C4-Amide | Introduction of diverse side chains for SAR studies. nih.govnih.gov |
Synthesis of Advanced this compound Analogues and Hybrid Molecules
The foundational this compound scaffold serves as a versatile template for the development of advanced analogues and hybrid molecules with tailored biological activities. Strategic structural modifications and the conjugation with other pharmacophores have led to the creation of novel chemical entities with enhanced potency and selectivity for various biological targets. This section delves into the synthetic methodologies employed to construct these complex molecules.
A notable strategy in the synthesis of advanced analogues involves the functionalization of the quinoline core through metalation. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of the NK-3 antagonist SB 223412, have been synthesized. A key step in this synthesis is the lithiation directed by the fluorine atom, which facilitates the introduction of an iodine atom onto the quinoline ring. This method highlights the utility of fluorine as a directing group in ortho-metalation reactions, enabling regioselective functionalization. acs.orgnih.gov
Another approach to generating advanced analogues involves the esterification of a functionalized quinoline precursor. A series of novel fluorinated quinoline analogues have been synthesized using 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) as starting materials to first produce an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This intermediate then undergoes esterification with various substituted benzoic acids to yield the final target compounds. The biological evaluation of these analogues revealed that several compounds exhibited significant antifungal activity. nih.gov
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has been successfully applied to the this compound scaffold. This strategy aims to leverage the biological activities of the individual components to achieve synergistic or multi-target effects. An example of this is the synthesis of quinoline-triazole hybrids. In some instances, the introduction of a fluorine atom at the meta-position of a phenyl ring attached to the triazole moiety has been shown to increase the biological activity of the resulting hybrid molecule. frontiersin.org
The synthesis of these advanced analogues and hybrid molecules often requires multi-step reaction sequences. For example, the preparation of certain 2-phenyl-quinoline-4-carboxylic acid derivatives starts with a Doebner reaction involving aniline, 2-nitrobenzaldehyde, and pyruvic acid. nih.gov The resulting carboxylic acid can then be converted to an acyl chloride, which is subsequently reacted with a suitable amine to introduce additional functionality. Further modifications, such as the reduction of a nitro group to an amine, allow for subsequent acylation or amination reactions to build more complex structures. nih.gov
The following tables provide a summary of representative advanced this compound analogues and hybrid molecules, along with their synthetic routes and key findings.
| Compound Class | Synthetic Strategy | Key Intermediates/Reagents | Noteworthy Findings |
| Fluoroiodo-2-phenylquinoline-4-carboxamides | Lithiation directed by fluorine, followed by iodination | n-Butyllithium, Iodine | Synthesis of potential radioligands for PET and SPECT imaging. acs.orgnih.gov |
| Fluorinated Quinoline Analogue Esters | One-step synthesis of quinoline ring followed by esterification | 2-Fluoroaniline, Ethyl 2-methylacetoacetate, Substituted benzoic acids | Several analogues displayed good antifungal activity. nih.gov |
| Quinoline-Triazole Hybrids | Not explicitly detailed for this compound, but a general strategy for quinoline hybrids | Azide and alkyne precursors for click chemistry | Meta-fluoro substitution on the phenyl ring of the triazole moiety increased activity in some cases. frontiersin.org |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Doebner reaction, amidation, reduction, and further functionalization | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid, SOCl2, Amines | A versatile route to introduce diverse substituents for antibacterial evaluation. nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Fluoro 2 Phenylquinoline Systems
Mechanistic Pathways of Quinoline (B57606) Ring Formation
The formation of the 2-phenylquinoline (B181262) core, a key structural motif, can be achieved through several classic named reactions in organic chemistry, such as the Combes, Doebner-von Miller, and Friedländer syntheses. These methods generally involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and dehydration/oxidation sequence. While specific mechanistic studies for the synthesis of the 4-fluoro derivative are not extensively detailed in the public domain, the general principles of these reactions provide a framework for understanding its formation.
Intramolecular Cyclization and Aromatization Processes
A critical step in the synthesis of the quinoline ring is the intramolecular cyclization of an intermediate derived from the initial condensation of the aniline and carbonyl precursors. This process is typically an electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl or imine carbon.
For instance, in a Combes-type synthesis, the reaction of a suitably fluorinated aniline with a phenyl-substituted β-diketone would first form an enamine intermediate. Subsequent acid-catalyzed intramolecular cyclization would involve the attack of the aromatic ring onto the protonated ketone, leading to a dihydroquinoline intermediate. The final step to achieve the stable aromatic quinoline system is an aromatization process, which typically involves dehydration and, in some cases, oxidation to eliminate hydrogen. The presence of the fluorine atom on the aniline precursor can influence the regioselectivity and rate of the cyclization step due to its electronic effects.
Intermediate Formation and Trapping Studies (e.g., imine, enolate, aza-ortho-xylylene)
The formation of various reactive intermediates is central to the mechanistic pathways of quinoline synthesis.
Imine and Enolate Intermediates: In reactions like the Doebner-von Miller synthesis, an α,β-unsaturated carbonyl compound reacts with an aniline to form a β-anilino carbonyl compound. This intermediate can then cyclize and dehydrate. Alternatively, the reaction can proceed through the formation of an imine (Schiff base) intermediate, which then undergoes further reactions, including cyclization. The enolate form of the carbonyl component is also a key intermediate, particularly in base-catalyzed cyclization steps.
Aza-ortho-xylylene Intermediates: The in-situ generation of aza-ortho-xylylene intermediates has been explored in the synthesis of tetrahydroquinolines. These highly reactive species can undergo cycloaddition reactions. While not a standard method for the direct synthesis of fully aromatic quinolines, the potential for such intermediates to be involved in certain synthetic routes, followed by an oxidation step to furnish the aromatic quinoline, cannot be entirely ruled out and represents an area for further investigation.
Reactivity Profiles of the Fluorine Atom in 4-Fluoro-2-phenylquinolines
The fluorine atom at the 4-position of the 2-phenylquinoline ring system significantly influences its chemical reactivity, primarily through its participation in nucleophilic aromatic substitution reactions and its electronic impact on the quinoline core.
Nucleophilic Aromatic Substitution Reactions
The carbon-fluorine bond in aryl fluorides is generally strong. However, the fluorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing nature of the quinoline ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
The general mechanism for the SNAr reaction at the C4 position involves the attack of a nucleophile on the carbon bearing the fluorine atom. This addition step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, including the electronegative nitrogen atom. In the final, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the substituted product.
A variety of nucleophiles can displace the fluorine atom, leading to a diverse range of 4-substituted 2-phenylquinolines.
| Nucleophile | Product |
| Amines (R-NH₂) | 4-Amino-2-phenylquinolines |
| Alkoxides (R-O⁻) | 4-Alkoxy-2-phenylquinolines |
| Thiolates (R-S⁻) | 4-Thioether-substituted 2-phenylquinolines |
Impact of Fluorine on Ring Activation/Deactivation
The fluorine atom is the most electronegative element and exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate a lone pair of electrons through resonance (+R or +M effect). In the case of 4-fluoro-2-phenylquinoline, the strong -I effect of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline system, makes the ring less susceptible to electrophilic attack.
Reactivity of the Phenyl Substituent and Other Functional Groups
The phenyl group at the 2-position of the quinoline ring is generally less reactive than the quinoline core itself towards many reagents. However, it can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions. The orientation of substitution on the phenyl ring will be directed by the quinoline moiety, which acts as a deactivating group, directing incoming electrophiles primarily to the meta positions of the phenyl ring.
Furthermore, the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provided it is appropriately functionalized with a leaving group (e.g., a halogen). These reactions are powerful tools for the further derivatization of the 2-phenylquinoline scaffold, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Modification and Derivatization via Phenyl Group
The phenyl group at the C2-position of the this compound scaffold serves as a versatile handle for introducing structural diversity. Both electrophilic and nucleophilic aromatic substitution reactions can be employed to functionalize this peripheral aromatic ring, thereby modulating the physicochemical and biological properties of the parent molecule.
While the synthesis of 2-phenylquinoline derivatives often involves the use of pre-functionalized phenyl precursors, direct modification of the phenyl ring on the assembled quinoline scaffold is also a viable strategy. For instance, electrophilic substitution reactions such as nitration can be performed. The nitration of 3-phenylquinoline (B3031154) has been shown to yield 3-(p-nitrophenyl)quinoline as the primary product, with further nitration leading to 5-nitro-3-(p-nitrophenyl)quinoline. This suggests that the phenyl ring is susceptible to electrophilic attack, and similar reactivity can be anticipated for the this compound system. The directing effects of the quinoline core on the incoming electrophile will influence the regioselectivity of these reactions.
In the realm of nucleophilic aromatic substitution, the reactivity of the phenyl group can be enhanced by the presence of strong electron-withdrawing groups. For instance, in perfluorophenyl-substituted quinolines, the fluorine atoms on the phenyl ring are susceptible to nucleophilic displacement. This has been demonstrated in the reaction of 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline with a phenol-functionalized perylene (B46583) diimide, where the para-fluorine atom of the perfluorophenyl group is substituted under basic conditions. researchgate.net This highlights the potential for nucleophilic aromatic substitution on the phenyl ring of this compound derivatives, particularly if the phenyl group is appropriately activated.
Chemical Transformations of Carboxylic Acid Moieties and Other Functionalities
The introduction of a carboxylic acid group, typically at the C4-position to create this compound-4-carboxylic acid, opens up a vast array of synthetic possibilities. This functional group is a cornerstone for creating derivatives with modified properties through common carboxylic acid transformations.
Esterification is a frequently employed method to modify the carboxylic acid group. Standard procedures, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, are applicable. masterorganicchemistry.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. mdpi.com
Amide bond formation is another critical transformation, providing access to a wide range of functionalized derivatives. nih.gov The carboxylic acid can be activated using various coupling reagents to facilitate the reaction with a primary or secondary amine. hepatochem.com Common methods include the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. nih.gov Alternatively, peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) can be used to directly couple the carboxylic acid with an amine. semanticscholar.org These amide coupling reactions are central to the synthesis of a diverse library of 2-phenylquinoline-4-carboxamides. semanticscholar.org
The following table summarizes common reagents and conditions for these transformations:
| Transformation | Reagent(s) | Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room Temperature or Reflux | Amide |
| Amide Formation (Direct Coupling) | Amine (R-NH₂), Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Room Temperature | Amide |
Oxidation and Reduction Chemistry of this compound Scaffolds
The quinoline core of this compound is susceptible to both oxidation and reduction reactions, which can be controlled to yield a variety of products with modified electronic and conformational properties.
Oxidation of the quinoline ring system can occur at different positions depending on the oxidizing agent and reaction conditions. A common oxidation reaction involves the nitrogen atom of the pyridine ring to form the corresponding quinoline N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. evitachem.com The benzene (B151609) ring of the quinoline scaffold is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), cleavage of the benzene ring can occur to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.gov
Reduction of the quinoline ring is a well-established transformation that leads to partially or fully saturated heterocyclic systems. Catalytic hydrogenation is a common method for the reduction of quinolines. rsc.org Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For example, catalytic hydrogenation of quinolines can yield 1,2,3,4-tetrahydroquinolines. nih.gov The choice of catalyst, such as ruthenium-based systems, can influence the selectivity of the hydrogenation. rsc.org Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has also been reported for the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov
The table below provides an overview of common oxidation and reduction reactions of the quinoline scaffold:
| Reaction | Reagent(s) | Product |
| N-Oxidation | Hydrogen Peroxide, Peracids | Quinoline N-oxide |
| Ring Oxidation (Harsh) | Potassium Permanganate | Pyridine-2,3-dicarboxylic acid |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Ru, Co) | 1,2,3,4-Tetrahydroquinoline |
Computational and Theoretical Investigations of 4 Fluoro 2 Phenylquinoline
Molecular Modeling and Docking Studies of 4-Fluoro-2-phenylquinoline Derivatives
Molecular modeling and docking studies are instrumental in predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. These computational techniques are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.
The analysis of ligand-target interactions reveals the specific forces that stabilize the binding of a molecule within the active site of a biological target. For quinoline (B57606) derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of related 2-phenyl quinoline-4-carboxamide derivatives, molecular docking has shown good binding affinity through hydrogen bond interactions with key residues in the active sites of target proteins researchgate.net. The planar aromatic surface of the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues of the target protein nih.govresearchgate.net.
The introduction of a fluorine atom at the 4-position, as in this compound, can significantly influence its interaction profile. Fluorine is highly electronegative and can engage in favorable multipolar interactions with backbone carbonyls of proteins nih.gov. This C–F···C=O interaction has been observed to contribute positively to the binding affinity of inhibitors nih.gov. For example, a 4-fluoro substitution on the benzyl (B1604629) group of a thrombin inhibitor led to a more than five-fold improvement in its inhibitory activity, with the fluorine atom found to be in close contact with the backbone carbonyl of an asparagine residue nih.gov.
Predicting the binding affinity, often expressed as the binding free energy (ΔG), is a primary goal of molecular docking. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. Docking algorithms simulate the placement of a ligand into a target's binding site and use scoring functions to estimate the binding affinity. For example, in the study of phenylhydrazono phenoxyquinoline derivatives, docking studies against the α-amylase enzyme were used to identify hits with the highest negative binding affinity nih.gov.
The accuracy of binding affinity prediction can be enhanced by combining docking with more rigorous computational methods. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is one such method used to calculate the binding free energy of a ligand-protein complex. While specific studies on this compound are not detailed in the provided results, the methodologies are widely applied to quinoline derivatives to rank potential inhibitors and guide lead optimization researcher.life.
Table 1: Key Interactions and Methodologies in Molecular Modeling of Quinoline Derivatives
| Interaction / Methodology | Description | Relevance to this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The phenyl and quinoline rings can interact with aromatic residues in a binding site. nih.govresearchgate.net |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. | The phenyl and quinoline rings contribute to the hydrophobic character of the molecule. |
| Multipolar C-F Interactions | Favorable interactions between the carbon-fluorine bond and carbonyl groups or other polar functionalities. | The fluorine at the 4-position can form stabilizing interactions with the protein backbone. nih.gov |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict binding modes and estimate binding affinities of quinoline derivatives. researchgate.netnih.govresearchgate.net |
| MM/PBSA | A method to calculate the free energy of binding of a ligand to a protein. | Provides a more accurate estimation of binding affinity compared to docking scores alone. researcher.life |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a target protein.
MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that includes solvent molecules, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. For example, an MD simulation study of phenylhydrazono phenoxyquinoline derivatives indicated stable binding throughout the simulation period nih.gov.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies integral to modern medicinal chemistry and drug discovery. These approaches are employed to understand the relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, these techniques provide a framework for designing new compounds with enhanced potency and desired activity profiles. QSAR models establish a mathematical correlation between chemical structure and activity, while SAR studies offer qualitative insights into how specific structural modifications influence the research activity of the compounds.
Predictive modeling, through QSAR, is a powerful tool for designing new research compounds by forecasting their biological activity prior to synthesis. This in silico approach saves significant resources by prioritizing the synthesis of molecules with the highest probability of success. For classes of compounds including fluorinated quinolines, QSAR models are developed by correlating various molecular descriptors (physicochemical properties) with experimentally determined activities.
In the study of 2,4-disubstituted 6-fluoroquinolines as potential antiplasmodial agents, a robust QSAR model was developed to relate the chemical structures to their biological activity. nih.gov This model demonstrated high predictive accuracy, enabling the identification of key molecular properties that govern the antiplasmodial effects. nih.gov The statistical quality of the developed model confirmed its reliability for designing new analogs. nih.gov
Similarly, QSAR studies on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety have been used to predict anti-tumor activity against various cancer cell lines. nanobioletters.com These models use physicochemical parameters to postulate new structures with potentially high efficacy, demonstrating that QSAR can significantly guide the design of novel anticancer agents. nanobioletters.com The success of these models relies on the careful selection of a training set of molecules and rigorous statistical validation to ensure their predictive power. nih.govnanobioletters.com For instance, a highly predictive QSAR model for 6-fluoroquinolines was established with strong statistical metrics, as detailed in the table below.
Table 1: Statistical Validation of a QSAR Model for 2,4-disubstituted 6-fluoroquinolines
| Parameter | Value | Description |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.921 | Measures the goodness of fit of the model. |
| R²adj (Adjusted R²) | 0.878 | R² adjusted for the number of predictors in the model. |
| Q²cv (Leave-one-out Cross-Validation Coefficient) | 0.801 | Measures the internal predictive ability of the model. |
| R²pred (Predictive R²) | 0.901 | Measures the external predictive ability on a test set. |
Data sourced from a study on antiplasmodial 6-fluoroquinolines. nih.gov
These predictive models serve as a foundational strategy in the rational design of new derivatives of this compound, allowing researchers to explore vast chemical spaces computationally and focus synthetic efforts on the most promising candidates. nih.govnanobioletters.com
Structure-Activity Relationship (SAR) studies investigate how specific modifications to a molecule's structure affect its biological activity. This is achieved by synthesizing a series of analogs where specific parts of the lead compound, such as this compound, are systematically altered.
For fluorinated quinoline analogs, research has shown that the nature and position of substituents on the phenyl ring significantly influence their activity. mdpi.com For instance, in a series of compounds tested for antifungal activity, the presence of an electron-donating group at the 4-position of the phenyl ring was generally associated with better activity. mdpi.com Conversely, electron-withdrawing groups at the same position often led to lower activity, with the notable exception of a fluorine substituent, suggesting its unique properties play a role. mdpi.com
In the development of antiviral agents, SAR studies on 4-quinoline carboxylic acid analogues revealed that specific substitutions are critical for potent activity. elsevierpure.com The optimization of a lead compound led to the discovery of a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme for viral replication. elsevierpure.com
Similarly, investigations into 2-phenylquinolines as broad-spectrum anti-coronavirus agents have highlighted key structural features for tuning antiviral activity and cytotoxicity. nih.gov The functionalization of the quinoline core, the nature of the substituent at the C-2 phenyl ring, and the side chain at the C-4 position were all found to be critical for potent inhibition of viral replication. nih.gov This systematic modification allows for the establishment of a clear SAR, guiding the design of more effective compounds. nih.gov
The table below summarizes some of the observed SAR trends for fluorinated quinoline derivatives based on their antifungal activity against S. sclerotiorum.
Table 2: Influence of Phenyl Ring Substituents on Antifungal Activity of Fluorinated Quinoline Analogs
| Compound ID | Substituent at 4-position of Phenyl Ring | Nature of Substituent | **Antifungal Activity against *S. sclerotiorum*** |
|---|---|---|---|
| 2b | 4-(tert-butyl) | Electron-donating | >80% Inhibition |
| 2e | 4-Fluoro | Electron-withdrawing | >80% Inhibition |
| 2f | 4-Chloro | Electron-withdrawing | >80% Inhibition |
| 2g | 4-Methoxy | Electron-donating | Moderate Activity |
| 2j | 4-Methyl | Electron-donating | Moderate Activity |
| 2k | 4-(trifluoromethyl) | Electron-withdrawing | >80% Inhibition |
| 2n | 4-(iso-propyl) | Electron-donating | >80% Inhibition |
Data adapted from a study on the antifungal activity of novel fluorinated quinoline analogs. mdpi.com
Advanced Analytical Techniques in 4 Fluoro 2 Phenylquinoline Research
Spectroscopic Characterization Methodologies in Research
Spectroscopic techniques are fundamental to the structural elucidation of 4-Fluoro-2-phenylquinoline, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the specific environment of the fluorine atom in this compound.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (CDCl₃) solvent, the protons of the quinoline (B57606) and phenyl rings typically resonate in the range of δ 7.14–8.17 ppm. The multiplets observed in this region correspond to the various protons on both the quinoline and the fluorinated phenyl rings, with their specific coupling patterns providing further structural information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows a series of signals corresponding to the different carbon atoms in the molecule. A notable feature is the carbon atom directly bonded to the fluorine, which appears as a doublet due to carbon-fluorine coupling. For example, a reported spectrum shows a doublet at δ 163.7 ppm with a large coupling constant (J = 249.8 Hz), which is characteristic of a C-F bond. Other aromatic carbons resonate at their expected chemical shifts, providing a complete map of the carbon framework.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly crucial for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ displays a single signal at approximately δ -112.38 ppm, confirming the presence and electronic environment of the fluorine atom on the phenyl ring.
Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H | 8.17 – 8.08 | m |
| ¹H | 7.80 – 7.73 | m |
| ¹H | 7.73 – 7.66 | m |
| ¹H | 7.53 – 7.43 | m |
| ¹H | 7.21 – 7.14 | m |
| ¹³C | 163.7 | d, J = 249.8 |
| ¹³C | 156.1 | s |
| ¹³C | 148.1 | s |
| ¹³C | 136.8 | s |
| ¹³C | 135.7 | d, J = 3.1 |
| ¹³C | 129.7 | s |
| ¹³C | 129.6 | s |
| ¹³C | 129.4 | s |
| ¹³C | 129.3 | s |
| ¹³C | 127.4 | s |
| ¹³C | 127.0 | s |
| ¹³C | 126.3 | s |
| ¹³C | 118.5 | s |
| ¹³C | 115.7 | d, J = 21.7 |
| ¹⁹F | -112.38 | s |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would appear in the 1600-1450 cm⁻¹ region. A key feature would be the C-F stretching vibration, which for aromatic fluorine compounds, generally appears as a strong band in the 1250-1000 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition.
For this compound (C₁₅H₁₀FN), the calculated exact mass is approximately 223.0797 g/mol . An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides structural information. Upon electron impact ionization, the molecular ion of this compound would likely undergo fragmentation. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules or radicals. For the parent compound, 2-phenylquinoline (B181262), the molecular ion is the most abundant peak, with other significant fragments observed at m/z 204 and 102. For this compound, one might expect to see fragments corresponding to the loss of a fluorine atom or other characteristic cleavages of the quinoline and phenyl rings.
Chromatographic and Separative Methods for Compound Isolation and Purity Assessment
Chromatographic techniques are essential for monitoring reaction progress, purifying the target compound, and assessing its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent).
For a compound like this compound, a common solvent system for TLC analysis would be a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve good separation. For instance, in a 10% ethyl acetate in petroleum ether system, a related compound, 2,2-dichloro-1-phenyl-1,3-butanedione, shows an Rf value of 0.76. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and is used to track the consumption of starting materials and the formation of the product.
Column Chromatography for Purification
Column chromatography is a preparative technique used to purify compounds on a larger scale. The principle is similar to TLC, where a stationary phase (commonly silica gel) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components.
The purification of this compound is typically achieved using silica gel column chromatography. The choice of eluent is critical for effective separation. A gradient elution method, starting with a less polar solvent system and gradually increasing the polarity, is often employed. For example, a gradient of hexanes and ethyl acetate can be used. The process might start with 100% hexanes and gradually increase the proportion of ethyl acetate. The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and for the quantification of this compound in research samples. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.
In a typical RP-HPLC setup for analyzing this compound, a C18 column is used as the stationary phase due to its hydrophobic nature, which effectively retains the nonpolar quinoline compound. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The ratio of these solvents can be adjusted (a technique known as gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength, allowing for both identification and quantification. The purity of synthesized 2-phenyl-quinoline derivatives is often determined to be above 95% using HPLC.
The data generated from an HPLC analysis includes the retention time, which is characteristic of the compound under specific conditions, and the peak area, which is proportional to the concentration of the compound. By comparing the retention time to that of a known standard, the identity of this compound can be confirmed. Purity is assessed by integrating the area of all peaks in the chromatogram; an ideal sample would show a single, sharp peak corresponding to the target compound. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing for the precise determination of the compound's concentration in unknown samples.
Table 1: Representative HPLC Parameters for Analysis of 2-Substituted Quinolines
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with buffer like formate or phosphate) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV/DAD at a specific wavelength (e.g., 254 nm or 320 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. Such structural information is invaluable for understanding intermolecular interactions, validating molecular structure, and providing a basis for computational modeling studies.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline has been determined. tandfonline.comtandfonline.com In this analogue, the asymmetric unit contains one independent molecule which is slightly deviated from planarity. tandfonline.com The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. tandfonline.com This information suggests that this compound would likely exhibit a similarly near-planar quinoline core with the phenyl ring twisted at a significant dihedral angle relative to the quinoline system. The fluorine substituent would influence the electronic properties and could participate in specific intermolecular interactions within the crystal lattice.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
Table 2: Crystallographic Data for the Analogue 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₀F₄N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5198 (3) |
| b (Å) | 9.0734 (3) |
| c (Å) | 15.0117 (5) |
| β (º) | 108.648 (1) |
| Volume (ų) | 1357.81 (8) |
| Z | 4 |
Data sourced from a study on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, presented here as a representative example. tandfonline.com
Thermal Analysis Techniques relevant to Compound Stability in Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. labmanager.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for assessing its thermal stability. labmanager.comresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com A TGA thermogram plots mass against temperature. A stable compound will show a flat baseline until a temperature is reached at which it begins to decompose. This onset of mass loss provides a clear indication of the decomposition temperature, a critical parameter for determining the upper limit for heating or long-term storage of the compound. For heterocyclic compounds like pyrazoloquinoline derivatives, degradation temperatures are often high, sometimes exceeding 300 °C. mdpi.com The presence of fluorine atoms in this compound may influence its thermal degradation pathway, as fluoropolymers are known to decompose at high temperatures to form various smaller fluorinated products. turi.orgnih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram shows endothermic peaks (heat absorption), typically corresponding to melting, and exothermic peaks (heat release), which can indicate crystallization or decomposition. For this compound, DSC would provide its melting point, an important physical constant and indicator of purity. Furthermore, any exothermic events following the melt could signify thermal decomposition, complementing the data obtained from TGA. mdpi.com Together, TGA and DSC provide a comprehensive profile of the thermal behavior and stability of this compound, which is essential information for its safe handling, storage, and application in further research.
Investigational Preclinical Biological Activity Research of 4 Fluoro 2 Phenylquinoline Derivatives
Antiproliferative and Apoptotic Mechanism Studies in vitro
Derivatives of the 2-phenylquinoline (B181262) scaffold have demonstrated significant antiproliferative activities in preclinical settings. These compounds have been shown to induce programmed cell death and interfere with the normal progression of the cell cycle in various cancer cell lines.
Research indicates that 2-phenylquinoline derivatives are capable of stimulating apoptosis, or programmed cell death, in cancer cells. For instance, one study identified a 4-phenyl quinoline (B57606) derivative, designated H3a, which successfully induced apoptosis in the MCF-7 breast cancer cell line. nih.gov This suggests that the quinoline scaffold could be a promising basis for developing new anticancer drugs that work by triggering this cellular self-destruction mechanism. nih.gov
A significant mechanism contributing to the antiproliferative effects of 2-phenylquinoline derivatives is their ability to cause cell cycle arrest. This disruption prevents cancer cells from completing the division process.
Investigations have shown that these compounds can halt the cell cycle at different phases. For example, the derivative HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) was found to cause G2/M arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov In contrast, a study on 4-anilino-8-hydroxy-2-phenylquinoline derivatives, specifically compounds 11 and 15a, revealed that their growth inhibition was due to an accumulation of cells in the S-phase. nih.gov This finding was noted as distinct from other 2-phenylquinolone derivatives that typically induce G2/M arrest. nih.gov
Further research on a 2-phenylquinoline-4-carboxylic acid derivative, D28, also confirmed its ability to induce G2/M cell cycle arrest in K562 cells, which is a key part of its anticancer activity. dntb.gov.uanih.gov This ability to interfere with the cell cycle at critical checkpoints underscores the therapeutic potential of this class of compounds.
The antiproliferative potential of 4-fluoro-2-phenylquinoline derivatives is quantified using cellular viability assays, which measure the concentration of a compound required to inhibit cell growth by 50% (GI50 or IC50). These assays have been performed across a wide range of human cancer cell lines.
For example, a series of 4-anilino-8-hydroxy-2-phenylquinoline derivatives showed potent activity. Compound 11 was particularly effective against HCT-116 colon cancer cells (GI50 = 0.07 µM) and two breast cancer cell lines, MCF7 and MDA-MB-435 (GI50 < 0.01 µM for both). nih.gov Another study on 4-phenyl-2-quinolone (4-PQ) derivatives found that compound 22 exhibited excellent activity against the COLO205 colon cancer cell line (IC50 = 0.32 μM) and the H460 lung cancer cell line (IC50 = 0.89 μM). nih.govmdpi.com The parent compound in this series, HPK, displayed significant activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.govmdpi.com
The table below summarizes the in vitro antiproliferative activities of selected 2-phenylquinoline derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity (µM) |
| Compound 11 | HCT-116 | Colon Cancer | GI50 = 0.07 |
| MCF7 | Breast Cancer | GI50 < 0.01 | |
| MDA-MB-435 | Breast Cancer | GI50 < 0.01 | |
| Compound 22 | COLO205 | Colorectal Adenocarcinoma | IC50 = 0.32 |
| H460 | Non-small-cell Lung Cancer | IC50 = 0.89 | |
| HPK | HL-60 | Promyelocytic Leukemia | IC50 = 0.4 - 1.0 |
| Hep3B | Liver Cancer | IC50 = 0.4 - 1.0 | |
| H460 | Non-small-cell Lung Cancer | IC50 = 0.4 - 1.0 |
Enzyme Inhibition Studies and Mechanistic Insights
The anticancer properties of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Key targets identified in preclinical research include topoisomerase II and histone deacetylases (HDACs).
DNA topoisomerases are critical enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. mdpi.com Research has shown that certain quinoline derivatives can inhibit these enzymes.
A study focused on a series of novel pyrazolo[4,3-f]quinoline derivatives identified compounds with potent inhibitory activity against topoisomerase IIα (topo IIα). mdpi.comnih.gov In particular, compound 2E demonstrated a remarkable ability to prevent the catalytic activity of topo IIα, achieving 88.3% inhibition, which was comparable to the positive control, etoposide (B1684455) (89.6% inhibition). mdpi.com The growth inhibitory (GI50) values for the most effective compounds from this series, 1M, 2E, and 2P, were below 8 µM across six different cancer cell lines, including ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3. mdpi.com These findings highlight the potential of the pyrazolo[4,3-f]quinoline skeleton as a source for developing new anticancer agents that function as topoisomerase II inhibitors. mdpi.com
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. dntb.gov.uafrontiersin.orgnih.gov Developing inhibitors that are selective for specific HDAC isoforms is a key area of research, as it may lead to improved therapeutic specificity and better safety profiles. frontiersin.orgnih.gov
Researchers have successfully developed 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. dntb.gov.uafrontiersin.org In one study, a series of 30 compounds were synthesized, leading to the identification of compound D28 and its analog D29, which exhibited significant selectivity for HDAC3 over other isoforms like HDAC1 and HDAC2. dntb.gov.uanih.govfrontiersin.org Selective inhibition of HDAC3 is considered a promising approach for cancer treatment due to its specific roles in the development of cancer. frontiersin.orgnih.gov The discovery of D28, an HDAC3 selective inhibitor with potent in vitro anticancer activity, has established it as a valuable lead compound for further development in cancer therapy. dntb.gov.uanih.gov
Acetylcholinesterase (AChE) and Carbonic Anhydrase Inhibition
Recent preclinical research has explored the potential of 2-phenylquinoline derivatives as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in neurodegenerative diseases and other pathological conditions.
In the realm of Alzheimer's disease (AD) research, a series of phenyl-quinoline derivatives were designed and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A notable analog, 7n , which features a methoxy (B1213986) group at the R1 position and a 4-bromine substituent at the R2 position, demonstrated a 75-fold increase in potency compared to the positive control and exhibited higher selectivity for BChE over AChE. nih.gov Importantly, this compound showed no toxicity in SH-SY5Y cells at the tested concentrations, suggesting a favorable preliminary safety profile. nih.gov
Furthermore, a novel series of 32 sulfonamide-containing quinolines were synthesized and assessed for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov Many of these derivatives displayed potent, nanomolar-range inhibition against these isoforms, with some compounds proving more potent than the standard drug, acetazolamide. nih.gov This line of inquiry highlights the potential for developing isoform-selective CA inhibitors based on the 2-phenylquinoline scaffold. nih.gov
The following table summarizes the inhibitory activities of selected 2-phenylquinoline derivatives against AChE, BChE, and various hCA isoforms.
| Compound/Derivative | Target Enzyme(s) | Key Findings |
| Phenyl-quinoline analog 7n | AChE, BChE | 75-fold higher potency than control; selective for BChE over AChE. nih.gov |
| Sulfonamide-containing quinolines | hCA I, II, IX, XII | Nanomolar inhibition, with some derivatives more potent than acetazolamide. nih.gov |
Antimicrobial Research Paradigms
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains in vitro
The antibacterial potential of this compound derivatives has been a subject of significant investigation, with studies exploring their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.
A study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that certain compounds exhibited notable antibacterial activity. nih.gov Specifically, Compound 5a4 showed significant inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. nih.gov Meanwhile, Compound 5a7 was most effective against Escherichia coli, with an MIC of 128 μg/mL. nih.gov Structure-activity relationship analyses from this study suggested that a rigid cyclic amino group at the 2-phenyl position favors activity against Gram-positive bacteria, whereas a flexible chain amino group enhances activity against E. coli. nih.gov
In another investigation, metal complexes of functionalized 2-phenylquinoline derivatives were synthesized and evaluated for their antibacterial properties. chem-soc.si These complexes demonstrated better activity than the free ligand or metal salts alone. chem-soc.si Notably, the Zinc(II) and Cadmium(II) complexes showed excellent activity against Staphylococcus aureus, with IC50 values of 0.57 μg/mL and 0.51 μg/mL, respectively. chem-soc.si However, these complexes were largely inactive against the tested Gram-negative strains, with the exception of one complex that showed moderate activity against E. coli. chem-soc.si
Conversely, a separate study involving a set of novel quinolone–triazole conjugates found that none of the synthesized compounds displayed substantial or significant antibacterial activity against a panel of two Gram-negative (E. coli, H. influenzae) and three Gram-positive (S. aureus, S. pneumoniae, S. pyogenes) species. tandfonline.comtandfonline.com
The table below presents a summary of the in vitro antibacterial activity of selected this compound derivatives.
| Compound/Derivative | Bacterial Strain(s) | Activity |
| Compound 5a4 | Staphylococcus aureus | MIC: 64 μg/mL nih.gov |
| Compound 5a7 | Escherichia coli | MIC: 128 μg/mL nih.gov |
| Zinc(II) complex | Staphylococcus aureus | IC50: 0.57 μg/mL chem-soc.si |
| Cadmium(II) complex | Staphylococcus aureus | IC50: 0.51 μg/mL chem-soc.si |
| Quinolone–triazole conjugates | E. coli, H. influenzae, S. aureus, S. pneumoniae, S. pyogenes | No significant activity tandfonline.comtandfonline.com |
Antifungal Activity Research
Research into the antifungal properties of fluorinated quinoline analogs has shown promising results against various phytopathogenic fungi. A study focused on the synthesis of novel fluorinated quinoline analogs, using Tebufloquin as a lead compound, demonstrated significant antifungal activity. nih.gov
In this study, a series of compounds were tested at a concentration of 50 μg/mL. nih.gov Several of these derivatives, namely 2b, 2e, 2f, 2k, and 2n , exhibited strong activity, with over 80% inhibition against Sclerotinia sclerotiorum. nih.gov Additionally, compound 2g was found to be highly effective against Rhizoctonia solani, showing an 80.8% inhibition rate. nih.gov These findings indicate that the fluorinated quinoline scaffold is a promising area for the development of new antifungal agents. nih.gov
The following table summarizes the antifungal activity of these specific fluorinated quinoline derivatives.
| Compound | Fungal Strain | Inhibition at 50 μg/mL |
| 2b | Sclerotinia sclerotiorum | >80% nih.gov |
| 2e | Sclerotinia sclerotiorum | >80% nih.gov |
| 2f | Sclerotinia sclerotiorum | >80% nih.gov |
| 2k | Sclerotinia sclerotiorum | >80% nih.gov |
| 2n | Sclerotinia sclerotiorum | >80% nih.gov |
| 2g | Rhizoctonia solani | 80.8% nih.gov |
Mechanism of Action Studies for Antimicrobial Effects
The primary mechanism of action for the antibacterial effects of fluoroquinolones involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, and their inhibition leads to the stabilization of enzyme-DNA complexes, which in turn blocks the replication process and results in double-strand DNA breaks, ultimately causing bacterial cell death. nih.gov
The presence of a fluorine atom at position 6 of the quinolone structure is known to significantly enhance the potency of these compounds. researchgate.net The biological activity of quinolones is also influenced by other structural features, such as the unsaturated pyridine (B92270) ring and the oxo group at position 4, which are crucial for their activity due to their ability to bind with divalent cations like Mg2+. researchgate.net
While the general mechanism for fluoroquinolones is well-established, specific mechanistic studies on this compound derivatives are still an area of ongoing research. However, it is understood that derivatives of this compound likely exhibit antibacterial properties by targeting bacterial DNA gyrase. evitachem.com
Other Investigational Biological Activities
Antioxidant Activity Assessment in vitro
The antioxidant potential of 2-phenylquinoline derivatives has been explored in several in vitro studies, yielding varied results depending on the specific structural modifications of the compounds.
In one study, a series of novel quinolone-triazole conjugates were synthesized and evaluated for their antioxidant properties. nih.gov Six selected conjugates were assessed using a radical scavenging assay (DPPH) and a cellular antioxidant assay, with the results encouraging further investigation into their potential pharmacological applications as antioxidants. nih.gov
Another line of research focused on pyrano and furano quinoline derivatives. spast.org The DPPH radical scavenging activity of these compounds was notable, with compound 2c showing an IC50 of 11 µg/ml, compound 2e an IC50 of 21 µg/ml, and compound 3c an IC50 of 19 µg/ml. spast.org In terms of hydroxyl radical scavenging, compound 2c was particularly efficient with an IC50 of 09 µg/ml, while compound 2e (IC50 – 16 µg/ml) and compound 3c (IC50 -18 µg/ml) demonstrated moderate effectiveness. spast.org
The table below summarizes the in vitro antioxidant activity of these selected quinoline derivatives.
| Compound/Derivative | Assay | Activity (IC50) |
| Quinolone-triazole conjugates | DPPH, Cellular Antioxidant Assay | Promising antioxidant properties nih.gov |
| Compound 2c | DPPH Radical Scavenging | 11 µg/ml spast.org |
| Compound 2e | DPPH Radical Scavenging | 21 µg/ml spast.org |
| Compound 3c | DPPH Radical Scavenging | 19 µg/ml spast.org |
| Compound 2c | Hydroxyl Radical Scavenging | 09 µg/ml spast.org |
| Compound 2e | Hydroxyl Radical Scavenging | 16 µg/ml spast.org |
| Compound 3c | Hydroxyl Radical Scavenging | 18 µg/ml spast.org |
Anti-inflammatory Research
Derivatives of the quinoline scaffold have been a subject of interest in the development of new anti-inflammatory agents. researchgate.netresearchgate.net Research has shown that the nature and position of substituents on the quinoline ring are critical determinants of their pharmacological activities and target specificities. researchgate.net For instance, certain 2-substituted 3-arylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated murine J774A.1 macrophage cells. nih.gov
Among these, 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline was identified as a potent compound that inhibits the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.gov Further investigation revealed that this compound significantly decreases the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism of action is believed to involve the inhibition of iNOS expression, suppression of MAPK phosphorylation, and attenuation of NF-κB activity in LPS-activated macrophages. nih.gov Molecular docking studies have suggested that this derivative can fit into the TNF-α dimer, forming hydrophobic interactions with key amino acid residues. nih.gov
Another study focused on 2-(furan-2-yl)-4-phenoxyquinoline derivatives and their anti-inflammatory properties. nih.gov In this research, compounds were evaluated for their ability to inhibit the release of β-glucuronidase and lysozyme. nih.gov One of the derivatives, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, demonstrated a significant inhibitory effect on β-glucuronidase release with a half-maximal inhibitory concentration (IC50) of 5.0 μM. nih.gov
Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Biological Target/Assay | Key Findings |
|---|---|---|
| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | NO production in J774A.1 macrophages | Potent inhibitor of NO production. nih.gov |
| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | Pro-inflammatory cytokine secretion | Significantly decreases TNF-α and IL-6 secretion. nih.gov |
Antimalarial and Antitubercular Activity Investigations
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with compounds like chloroquine (B1663885) and amodiaquine (B18356) being prominent examples. plos.orgmdpi.com However, the emergence of drug resistance necessitates the development of new antimalarial agents. nih.govmdpi.com Research into 4-aminoquinoline (B48711) derivatives has led to the synthesis of compounds designed to retain the high potency of amodiaquine while avoiding the toxicity issues associated with its quinone-imine metabolite. plos.org
In one study, a series of new 4-aminoquinolines lacking the 4-hydroxyl group in the side chain were synthesized and showed high in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. plos.org Another area of investigation involves the hybridization of 4'-fluoro-amodiaquine (FAQ) with substituted pyrimidines, resulting in compounds with potent in vitro activity against resistant P. falciparum strains. nih.gov
In the realm of antitubercular research, 4-anilinoquinolines and 4-anilinoquinazolines have been screened for their inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov These studies have identified key structural features important for Mtb inhibition, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a high potency with a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM. nih.govnih.gov
Table 2: Antimalarial and Antitubercular Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Target Organism | Key Findings |
|---|---|---|
| 4-Aminoquinolines (lacking 4-hydroxyl group) | Plasmodium falciparum (CQ-sensitive & resistant) | High in vitro activity. plos.org |
| 4'-Fluoro-amodiaquine (FAQ)–pyrimidine hybrids | Plasmodium falciparum (resistant strain Dd2) | Up to 47.3-fold better activity than chloroquine. nih.gov |
Anti-HIV and Antiviral Activity Exploration
The 2-phenylquinoline scaffold has also been investigated for its potential antiviral activity, including against Human Immunodeficiency Virus (HIV) and coronaviruses. nih.govnih.gov In a phenotypic-based screening assay for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound based on a 2-phenylquinoline scaffold emerged as a promising hit with an EC50 value of 6 μM. nih.govnih.gov Further synthesis and evaluation of analogues led to compounds that maintained low micromolar activity as inhibitors of SARS-CoV-2 replication and also showed pronounced antiviral activity against other human coronaviruses, HCoV-229E and HCoV-OC43. nih.govnih.gov One derivative, featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, exhibited potent activity against the SARS-CoV-2 helicase (nsp13). nih.govnih.gov
In the context of anti-HIV research, 2-phenylamino-4-phenoxyquinoline derivatives have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This research highlighted the importance of substituents at the 2-phenylamino and 4-phenoxy positions of the quinoline core for inhibitory activity against HIV-1 RT. nih.gov Specifically, compounds with a pyridinylamino substituent at the 2-position of the quinoline showed significant activity. nih.gov
Furthermore, 4-phenylquinoline-8-amine (PQA) was identified as a novel latency-reversing agent (LRA) candidate in a small-molecule chemical library screening. nih.gov PQA was found to induce efficient HIV-1 reactivation from latency, particularly in combination with PKC agonists like Prostratin, and also induced the killing of latently HIV-1 infected cells. nih.gov
Table 3: Anti-HIV and Antiviral Activity of Selected 2-Phenylquinoline Derivatives
| Compound/Derivative | Virus | Target/Mechanism | Key Findings |
|---|---|---|---|
| 2-Phenylquinoline scaffold compound | SARS-CoV-2 | Viral Replication | EC50 of 6 μM. nih.govnih.gov |
| 2-Phenylquinoline with 6,7-dimethoxytetrahydroisoquinoline at C-4 | SARS-CoV-2 | Helicase (nsp13) | Potent activity. nih.govnih.gov |
| 2-Phenylamino-4-phenoxyquinolines | HIV-1 | Reverse Transcriptase (NNRTI) | Significant inhibitory activity. nih.gov |
Anti-adipogenic and Antidyslipidemic Activity Research
Research into the broader metabolic effects of quinoline derivatives is an emerging area. While direct studies on the anti-adipogenic and antidyslipidemic activity of this compound are not extensively detailed in the provided context, the diverse biological activities of the quinoline scaffold suggest potential for modulation of metabolic pathways. The general class of quinoline derivatives has been investigated for a wide array of pharmacological effects, indicating that modifications to the core structure can lead to compounds with novel therapeutic applications, potentially including those related to metabolic disorders. Further research is necessary to specifically explore the effects of this compound derivatives on adipogenesis and dyslipidemia.
Neurokinin-3 (NK-3) Receptor Ligand Research for Medical Imaging Studies (PET/SPECT)
Fluoro-substituted 2-phenylquinoline-4-carboxamides, which are analogues of the known NK-3 antagonist SB 223412, have been synthesized and evaluated as ligands for the neurokinin-3 receptor. nih.gov The goal of this research is to develop radioligands suitable for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The development of such tracers is crucial for studying the distribution and density of NK-3 receptors in the brain, which are implicated in various physiological and pathological processes. scielo.org.co
The synthesis of these potential imaging agents often involves a key step of metalation directed by the fluorine atom to introduce a radioisotope, such as iodine, onto the quinoline ring. nih.gov The affinity of these novel compounds for the NK-3 receptor is a critical parameter that is evaluated in vitro. This line of research bridges synthetic organic chemistry with nuclear medicine to create tools for non-invasive investigation of neuroreceptor systems. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde |
| Chloroquine |
| Amodiaquine |
| 4'-Fluoro-amodiaquine (FAQ) |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine |
| 2-Phenylamino-4-phenoxyquinoline |
| 4-Phenylquinoline-8-amine (PQA) |
| Prostratin |
Applications of 4 Fluoro 2 Phenylquinoline in Chemical Sciences Research
Role as Versatile Synthetic Intermediates and Building Blocks for Heterocyclic Systems
The 4-fluoro substitution on the 2-phenylquinoline (B181262) core serves as a reactive handle, enabling its use as a sophisticated building block for more complex heterocyclic systems. The fluorine atom can direct subsequent chemical modifications to specific positions on the quinoline (B57606) ring.
A key example of its utility is in the synthesis of dihalo-2-phenylquinoline-4-carboxamides. In a critical synthetic step, the fluorine atom directs a metalation reaction, which then allows for the introduction of an iodine atom onto the quinoline ring. nih.gov This process of lithiation followed by iodination transforms the starting fluoroquinoline into a more complex, functionalized molecule. nih.gov This strategic functionalization is crucial for developing novel compounds, such as analogues of the NK-3 receptor antagonist SB 223412, which are designed for advanced medical imaging applications. nih.gov The ability to use the fluorine atom to precisely orchestrate the introduction of other functional groups underscores the value of 4-fluoro-2-phenylquinoline as a versatile intermediate in synthetic organic chemistry. nih.gov
Application in Material Science Research (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells)
The incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing the performance of materials used in electronic devices. acs.org Fluorination can improve electron-transporting properties, modify molecular orientation, and increase the electron affinity of materials. acs.org For instance, molecules like (tetrafluorovinylphenyl)carbazole have been successfully utilized as multifunctional materials in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as fluorescent emitters and components of the active layer. acs.org
While the broader class of fluorinated aromatic compounds shows significant promise for these applications, specific research detailing the use of this compound in OLEDs or photovoltaic cells is not extensively documented in publicly available studies. The known benefits of fluorination on the electronic properties of organic materials suggest that this compound could be a candidate for such applications, representing a potential area for future investigation.
Use as Ligands in Catalysis Research
Nitrogen-containing heterocyclic compounds are of great interest as ligands in transition metal catalysis due to their ability to coordinate with metal centers and influence the outcome of catalytic reactions. Palladium-catalyzed cross-coupling reactions, for example, are fundamental transformations in modern organic synthesis that often rely on sophisticated ligand systems to achieve high efficiency and selectivity. rsc.org
The 2-phenylquinoline structure is a known scaffold for designing ligands. However, based on available research, the specific use of this compound as a ligand in catalysis is not a prominently featured area of study. The principles of ligand design suggest that the electronic properties imparted by the fluorine atom could modulate the catalytic activity, but detailed studies focusing on this particular compound as a ligand are not widely reported.
Probes for Biological Assays and Enzyme Studies
The 2-phenylquinoline scaffold, particularly when fluorinated, is a privileged structure in the design of molecules for biological research and as potential therapeutic agents. These compounds serve as valuable probes for investigating biological pathways and for studying enzyme function and inhibition.
Fluorinated 2-phenyl-4-quinolone derivatives, which are closely related to this compound, have been synthesized and evaluated as antimitotic antitumor agents. acs.org These compounds were tested in the National Cancer Institute's 60 human tumor cell line screen, a broad biological assay to identify potential anticancer agents. acs.org One such derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, demonstrated exceptionally potent cytotoxic activity against renal and melanoma tumor cell lines, highlighting the importance of the fluorinated 2-phenylquinoline core in achieving high biological potency. acs.org
Furthermore, the 2-phenylquinoline framework is utilized to design specific enzyme inhibitors. Derivatives featuring a 2-phenylquinoline-4-carboxylic acid structure have been identified as novel inhibitors of histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation and cancer therapy. nih.gov In these inhibitors, the 2-phenylquinoline portion acts as the "cap group," which makes crucial interactions within the active site of the enzyme. nih.gov
This scaffold is also instrumental in creating probes for medical imaging. Researchers have synthesized fluoroiodo-2-phenylquinoline-4-carboxamides, which are designed to function as radioligands for neurokinin-3 (NK-3) receptors. nih.gov These ligands are intended for use in advanced imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), demonstrating a direct application as probes for in vivo biological assays. nih.gov
Data Tables
Table 1: Research Findings on this compound and Derivatives
| Application Area | Specific Use of the this compound Scaffold | Key Research Finding | Citation |
|---|---|---|---|
| Synthetic Intermediate | Precursor for dihalo-2-phenylquinoline-4-carboxamides | The fluorine atom at the C4 position directs a metalation-iodination sequence, enabling the synthesis of more complex heterocycles. | nih.gov |
| Biological Probe (Enzyme Inhibition) | Core structure for antimitotic agents | Fluorinated 2-phenyl-4-quinolone derivatives show potent cytotoxicity against various human tumor cell lines. | acs.org |
| Biological Probe (Medical Imaging) | Backbone for NK-3 receptor radioligands | Used to develop ligands for PET and SPECT imaging, acting as probes for in vivo receptor studies. | nih.gov |
| Biological Probe (Enzyme Inhibition) | Cap group for HDAC inhibitors | The 2-phenylquinoline moiety is a key structural component for designing novel inhibitors of histone deacetylase enzymes. | nih.gov |
Future Research Directions and Challenges in 4 Fluoro 2 Phenylquinoline Chemistry
Development of Novel and More Efficient Synthetic Pathways
A primary challenge in the widespread application of 4-fluoro-2-phenylquinoline derivatives lies in their synthesis. Traditional methods often suffer from significant drawbacks, including the use of costly and hazardous reagents, large quantities of harmful solvents, high energy consumption, and the formation of unwanted side-products. researchgate.netresearchgate.netacs.org Future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net Applying microwave irradiation to key steps in quinoline (B57606) synthesis, such as cyclization and substitution reactions, can significantly improve efficiency.
Novel Catalysis: The exploration of novel, recyclable, and environmentally friendly catalysts is crucial. researchgate.net These green catalytic processes can provide rapid access to desired products, often in aqueous media, thereby avoiding the use of volatile organic solvents. acs.org
Table 1: Comparison of Synthetic Approaches for Fluoroquinolines
| Feature | Traditional Synthetic Methods | Emerging Efficient Methods |
|---|---|---|
| Energy Input | High (prolonged heating) | Reduced (e.g., Microwave) |
| Solvent Use | High (often hazardous) | Minimized, use of green solvents (e.g., water) acs.org |
| Reagents | Often costly and hazardous researchgate.net | Economical, recyclable catalysts researchgate.netresearchgate.net |
| Reaction Time | Long | Short researchgate.net |
| Process Steps | Multi-step with intermediate isolation | One-pot procedures |
| Waste Generation | Significant | Minimized |
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of the this compound core is pivotal for generating novel analogues with diverse functionalities. While some reactions are established, a significant opportunity lies in uncovering new reactivity patterns.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is a key functional handle. Contrary to typical leaving group trends for halides in other reaction types, fluorine is an excellent leaving group in nucleophilic aromatic substitution. youtube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the C4 carbon highly susceptible to attack by nucleophiles, which is the rate-determining step of the reaction. youtube.com The electron-withdrawing effect of the quinoline ring nitrogen further activates this position. Future work should focus on exploring a wider range of nucleophiles (O, S, Se, and C-based) to displace the C4-fluorine, creating libraries of novel compounds.
Metalation-Directed Functionalization: The fluorine atom can direct metalation (e.g., lithiation) to adjacent positions on the quinoline ring. This allows for the subsequent introduction of other functional groups, such as iodine, which can then be used in cross-coupling reactions. researchgate.netresearchgate.net This strategy opens a pathway to di- and poly-functionalized 2-phenylquinolines that are otherwise difficult to access, enabling the synthesis of complex molecules for specific applications like medical imaging. researchgate.netresearchgate.net
Advanced Mechanistic Elucidation of Biological Activities
Derivatives of 2-phenylquinoline (B181262) have shown promise against a variety of biological targets, but a deeper, more precise understanding of their mechanisms of action is required for rational drug design.
Initial studies have identified several promising activities:
Anticancer Activity: Analogues have been designed as selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. wikipedia.org Other derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are validated anticancer targets. nih.gov
Antiviral Activity: A notable discovery is the activity of 2-phenylquinoline derivatives against coronaviruses, including SARS-CoV-2. The mechanism has been linked to the inhibition of the highly conserved viral helicase (nsp13), suggesting potential for broad-spectrum anti-coronavirus agents. researchgate.net
Neuroreceptor Targeting: Certain carboxamide derivatives of this compound have been evaluated as antagonists for the neurokinin-3 (NK-3) receptor, a target for neuropsychiatric disorders. researchgate.netresearchgate.net
Future research must move beyond preliminary screening to advanced mechanistic studies. This includes co-crystallization with target proteins, advanced molecular docking simulations, photoaffinity labeling, and proteomics to identify direct binding partners and off-target effects. wikipedia.org A thorough understanding of how these compounds interact with their biological targets at a molecular level is essential for optimizing potency, selectivity, and safety.
Design of Highly Selective Research Probes and Tool Compounds
Beyond therapeutic potential, this compound derivatives are valuable scaffolds for creating chemical tools to investigate biological systems. A well-designed chemical probe should be potent, selective, and possess properties suitable for the intended assay.
A compelling future direction is the development of imaging agents. For example, fluoroiodo-2-phenylquinoline-4-carboxamides have been synthesized as potential ligands for neurokinin-3 (NK-3) receptors, with the goal of developing radiolabeled versions for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.netresearchgate.net Such probes would be invaluable for studying receptor distribution and occupancy in the brain, aiding in the diagnosis of diseases and the development of new drugs. The development of fluorescently tagged derivatives could also create probes for cellular imaging and high-throughput screening.
Expansion into New Areas of Chemical and Biological Research
The documented anticancer, antiviral, and neuro-active properties of the 2-phenylquinoline core suggest that its biological potential is not fully tapped. wikipedia.orgresearchgate.net A strategic expansion into new research areas is a logical next step. Based on the known activities of the broader quinoline and fluoroquinolone classes, several areas are ripe for exploration:
Infectious Diseases: While some 2-phenylquinolines were initially explored as bacterial efflux pump inhibitors, a systematic evaluation of this compound derivatives against a wide panel of bacterial and fungal pathogens is warranted. researchgate.net
Inflammatory Disorders: Many heterocyclic compounds exhibit anti-inflammatory activity. Screening this compound libraries in relevant cellular and animal models of inflammation could uncover novel leads for conditions like rheumatoid arthritis or inflammatory bowel disease.
Neglected Tropical Diseases: The quinoline core is central to antimalarial drugs like chloroquine (B1663885). This precedent justifies exploring the activity of this compound derivatives against parasites such as Plasmodium falciparum and other organisms responsible for neglected tropical diseases.
Addressing Sustainability and Green Chemistry Imperatives in Fluoroquinoline Research
The principles of green chemistry must be integrated into all stages of research and development involving this compound. As noted, conventional synthetic methods for fluoroquinolones often rely on processes that are environmentally unsustainable. researchgate.netacs.org
The future of research in this area carries a responsibility to:
Minimize Hazardous Waste: This involves designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net
Utilize Safer Solvents and Reagents: A concerted effort is needed to replace toxic and volatile organic solvents with greener alternatives like water or ionic liquids and to use non-toxic, reusable catalysts. researchgate.netresearchgate.net
Improve Energy Efficiency: Adopting energy-efficient techniques like microwave-assisted synthesis or ambient temperature reactions reduces the carbon footprint of chemical production. researchgate.net
By embracing these principles, the field of fluoroquinoline research can continue to innovate and contribute to medicine and science while minimizing its environmental impact. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 4-Fluoro-2-phenylquinoline, and what mechanistic steps govern their regioselectivity?
- Answer : The synthesis of fluorinated quinolines often involves cyclization reactions or halogenation strategies. For example, fluorination at the 4-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ or through Pd-catalyzed cross-coupling reactions. A key challenge is controlling regioselectivity; the electron-deficient quinoline ring directs fluorine incorporation to specific positions. Marull et al. (2004) demonstrated improved yields using a "watering protocol" for trifluoromethylquinolinones, which can be adapted for 4-fluoro derivatives . Mechanistic studies should focus on intermediates identified via NMR or X-ray crystallography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- 1H/19F NMR : Confirm fluorine substitution patterns and aromatic proton coupling.
- LC-MS : Verify molecular weight and purity.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-fluoro from 6-fluoro isomers) .
- Melting point analysis : Cross-reference with literature values (e.g., 62–64°C for structural analogs like 4-Chloro-2-phenylquinoline ).
Q. How can researchers validate the purity of this compound for biological assays?
- Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Compare retention times with standards from databases like NIST Chemistry WebBook . For trace impurities, employ high-resolution mass spectrometry (HRMS) or elemental analysis.
Advanced Research Questions
Q. What strategies address contradictory biological activity data in fluorinated quinoline derivatives?
- Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. For example, Kozubková et al. (2013) linked antitubercular activity in 4-(1-adamantyl)quinoline derivatives to adamantane’s lipophilicity, which enhances membrane penetration . To resolve contradictions:
- Reproduce assays under standardized conditions (e.g., pH, solvent).
- Perform SAR studies : Modify substituents (e.g., phenyl vs. pyridyl groups) to isolate contributing factors .
- Use computational modeling (e.g., docking studies) to predict binding interactions.
Q. How can reaction conditions be optimized to enhance fluorine incorporation efficiency in quinolines?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve fluorinating agent reactivity.
- Catalyst screening : Pd(PPh3)4 enhances cross-coupling efficiency for aryl-fluorine bonds .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in electrophilic fluorination .
- Monitor kinetics : Use in-situ FTIR or GC-MS to track reaction progress .
Q. What structural modifications to this compound could improve its pharmacokinetic properties?
- Answer :
- Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to enhance solubility, as seen in 4-hydroxyquinoline derivatives .
- Modify the phenyl ring : Para-substituents (e.g., methoxy, methyl) can alter metabolic stability .
- Evaluate logP values : Use HPLC-derived retention times to predict bioavailability .
Methodological Considerations
Q. Designing a study to evaluate this compound’s antitubercular activity: What controls and metrics are critical?
- Answer :
- Positive controls : Compare with known agents like isoniazid.
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to assess selectivity.
- MIC/MBC values : Determine minimum inhibitory/bactericidal concentrations via broth microdilution .
- Resistance profiling : Test against Mycobacterium tuberculosis H37Rv and clinical isolates .
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for fluorinated quinolines?
- Answer :
- Re-crystallize the compound to confirm purity and obtain high-quality X-ray data .
- Perform 2D NMR (COSY, NOESY) to assign proton environments unambiguously.
- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
